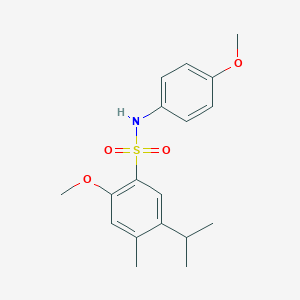
5-bromo-2,4-dimethyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-2,4-dimethyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide, also known as BDMT, is a chemical compound that has gained significant attention in scientific research. This compound belongs to the class of sulfonamide compounds and is widely used in various biochemical and physiological experiments.
Mecanismo De Acción
The mechanism of action of 5-bromo-2,4-dimethyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide involves the binding of the compound to the active site of carbonic anhydrase, thereby inhibiting its activity. The sulfonamide group of this compound interacts with the zinc ion in the active site of carbonic anhydrase, leading to the formation of a stable complex. This complex prevents the binding of substrates to the enzyme, thereby inhibiting its activity.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been reported to decrease the rate of carbon dioxide hydration, which is essential for the regulation of acid-base balance in the body. This compound has also been shown to inhibit the growth of certain cancer cells, making it a potential candidate for cancer therapy. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-bromo-2,4-dimethyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide has several advantages for lab experiments, including its high potency, selectivity, and solubility in water. It is also stable under physiological conditions, making it suitable for in vivo experiments. However, this compound has some limitations, including its toxicity at high concentrations and its limited availability in the market.
Direcciones Futuras
There are several future directions for the use of 5-bromo-2,4-dimethyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide in scientific research. One potential direction is the development of this compound-based drugs for the treatment of cancer and inflammatory diseases. Another direction is the study of the interaction between this compound and other proteins, which could lead to the discovery of new drug targets. Additionally, the synthesis of this compound analogs could lead to the development of more potent and selective inhibitors of carbonic anhydrase.
Conclusion
In conclusion, this compound is a chemical compound with significant potential in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound has shown promise in the study of enzyme inhibition, protein-protein interactions, and drug discovery, and its potential for the treatment of cancer and inflammatory diseases warrants further investigation.
Métodos De Síntesis
The synthesis of 5-bromo-2,4-dimethyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide involves the reaction between 5-amino-1H-1,2,4-triazole and 5-bromo-2,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with an acid to obtain the final product. The yield of this compound can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.
Aplicaciones Científicas De Investigación
5-bromo-2,4-dimethyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide has been used in various scientific research applications, including the study of enzyme inhibition, protein-protein interactions, and drug discovery. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. This compound has also been used as a tool to study the interaction between proteins and small molecules, which is essential for drug discovery.
Propiedades
IUPAC Name |
5-bromo-2,4-dimethyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN4O2S/c1-6-3-7(2)9(4-8(6)11)18(16,17)15-10-12-5-13-14-10/h3-5H,1-2H3,(H2,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSHCWIAZNNOKHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NC2=NC=NN2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole](/img/structure/B7440425.png)





![4-bromo-N-[(2-chlorophenyl)methyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B7440450.png)


